d-Glycero-d-manno-octulose
Description
Historical Context of Octulose Discovery and Characterization
The existence of eight-carbon sugars in nature was once a matter of speculation. This changed in the mid-20th century with pioneering work in carbohydrate chemistry. The first definitive isolation of an octulose from a natural source was reported in 1960 by A. J. Charlson and Nelson K. Richtmyer. nih.govuba.ar Their research, conducted at the National Institute of Arthritis and Metabolic Diseases, led to the discovery of d-glycero-d-manno-octulose in the avocado (Persea gratissima). nih.govdatapdf.com This breakthrough was significant as it confirmed the natural occurrence of sugars with more than seven carbon atoms.
The initial isolation was a laborious process, yielding approximately one gram of the sugar from 27 kilograms of avocado fruit. nih.gov Shortly after its discovery in avocados, the same octulose was also isolated from the Sedum plant, a genus known to contain the seven-carbon sugar, sedoheptulose (B1238255). nih.govavocadosource.com This finding suggested that plants capable of synthesizing seven-carbon sugars might also possess the machinery to produce even higher-carbon varieties. The identification of this compound was a landmark event, expanding the known repertoire of natural monosaccharides and paving the way for further investigations into the biosynthesis and physiological roles of these complex sugars. nih.gov
Stereochemical Significance of this compound within the Octulose Family
The name "this compound" is a precise descriptor of the molecule's three-dimensional structure, a critical factor that dictates its biological activity and chemical properties. As an octulose, it is an eight-carbon sugar with a ketone functional group, typically located at the second carbon (C2), making it a 2-octulose. The stereochemical prefixes "d-glycero" and "d-manno" refer to the specific arrangement of hydroxyl (-OH) groups around its chiral carbon centers, based on the Fischer projection of the molecule.
Monosaccharides are classified as D or L based on the configuration of the chiral carbon furthest from the carbonyl group. The complexity of octuloses arises from their multiple chiral centers, leading to a large number of possible stereoisomers. This compound is just one member of this extensive family. Its unique stereochemistry distinguishes it from other naturally occurring octuloses, such as d-glycero-l-galacto-octulose, also found in the avocado, and d-glycero-d-ido-octulose, which accumulates in significant amounts in the resurrection plant Craterostigma plantagineum. nih.govavocadosource.com The specific spatial arrangement of its hydroxyl groups influences how it interacts with enzymes, which are highly stereospecific, thus determining its metabolic fate and potential biological functions.
| Octulose Isomer | Known Natural Sources |
|---|---|
| This compound | Avocado (Persea gratissima), Sedum species, Opium Poppy (Papaver somniferum), Cannabis sativa |
| d-Glycero-l-galacto-octulose | Avocado (Persea gratissima), Sedum spectabile, Primrose (Primula officinalis), Cannabis sativa |
| d-Glycero-d-ido-octulose | Resurrection plant (Craterostigma plantagineum) |
| d-Gluco-l-glycero-3-octulose | Laurel (Laurus nobilis) |
| d-Glycero-d-altro-octulose | Identified as a product of in vitro enzymatic synthesis |
Current Research Landscape and Unexplored Scientific Avenues Related to Eight-Carbon Sugars
Research into eight-carbon sugars, though not as extensive as that for hexoses, is a dynamic field with several promising avenues of investigation. A significant area of focus is the biosynthesis of these complex molecules. Studies have shown that enzymes such as aldolase (B8822740), transaldolase, and transketolase can catalyze the formation of octuloses in vitro. nih.gov For instance, d-glycero-d-altro-octulose 1,8-bisphosphate has been synthesized using rabbit muscle aldolase. nih.gov The involvement of these enzymes suggests that octuloses may be intermediates in alternative carbohydrate metabolic pathways.
Indeed, researchers have proposed that octulose phosphates are involved in a modified Calvin-Benson-Bassham cycle in plants like spinach and an alternative pentose (B10789219) phosphate (B84403) pathway. nih.govmdpi.com In some organisms, like the resurrection plant Craterostigma plantagineum, octuloses accumulate to high levels and are thought to play a role in desiccation tolerance and as a scavenger of reactive oxygen species (ROS). nih.govmdpi.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
13111-79-0 |
|---|---|
Molecular Formula |
C8H16O8 |
Molecular Weight |
240.208 |
IUPAC Name |
(3S,4S,5R,6R,7R)-1,3,4,5,6,7,8-heptahydroxyoctan-2-one |
InChI |
InChI=1S/C8H16O8/c9-1-3(11)5(13)7(15)8(16)6(14)4(12)2-10/h3,5-11,13-16H,1-2H2/t3-,5-,6-,7-,8-/m1/s1 |
InChI Key |
KSHYQYHHIKNYAY-PNAXYBNRSA-N |
SMILES |
C(C(C(C(C(C(C(=O)CO)O)O)O)O)O)O |
Synonyms |
D-glycero-D-manno-2-Octulose |
Origin of Product |
United States |
Occurrence and Distribution of D Glycero D Manno Octulose in Biological Systems
Presence in Plant Species and Respective Abundance Variations
The occurrence of d-glycero-d-manno-octulose in the plant kingdom is notable, with its isolation from several distinct species. The concentration of this sugar can vary significantly, from trace amounts to being a major carbohydrate component.
Isolation from Persea americana (Avocado) and Sedum Species
This compound has been isolated from both the avocado (Persea americana) and various Sedum species. nih.govavocadosource.comavocadosource.comacs.org In avocados, it is found in the pulp. nih.govmdpi.comquizlet.comquizlet.com The initial isolation from avocado yielded approximately 1 gram of the sugar from 27 kilograms of fruit, indicating its relatively low abundance in this particular source. nih.govoup.com This sugar has also been identified in Sedum spectabile. avocadosource.comd-nb.info The co-occurrence in these botanically distant species highlights the broad, if sometimes sparse, distribution of this octulose.
Accumulation in Desiccation-Tolerant Plants, with Emphasis on Craterostigma plantagineum
While this compound is found in various plants, it is the related isomer, D-glycero-D-ido-octulose, that accumulates to remarkably high levels in the resurrection plant Craterostigma plantagineum. nih.govoup.comoup.com In the hydrated leaves of this desiccation-tolerant plant, D-glycero-D-ido-octulose can constitute up to 90% of the total sugars. nih.govoup.com This significant accumulation suggests a crucial role in the plant's ability to survive extreme water loss. oup.compublish.csiro.aunih.gov During dehydration, this octulose is converted to sucrose (B13894), a process that is reversed upon rehydration. ethernet.edu.et Research indicates that D-glycero-D-ido-octulose may possess superior hydroxyl-scavenging abilities compared to common sugars like sucrose, potentially protecting the plant from oxidative stress during dehydration and rehydration cycles. oup.compublish.csiro.aunih.gov
Other Noteworthy Plant Occurrences (Primula officinalis, Medicago sativa, Papaver somniferum)
The presence of this compound is not limited to avocados and sedums. It has also been identified in several other plant species, further demonstrating its widespread distribution.
Primula officinalis (Cowslip): This sugar has been isolated from the dried roots of Primula officinalis. chemfaces.comnih.gov
Medicago sativa (Alfalfa): this compound has been found in the leaf and petiole fractions of alfalfa. avocadosource.comcontaminantdb.caresearchgate.net
Papaver somniferum (Opium Poppy): The capsules of the opium poppy have also been shown to contain this compound. researchgate.netscispace.comwikidata.org
Interactive Table: Plant Occurrences of this compound
| Plant Species | Common Name | Part(s) Where Found |
| Persea americana | Avocado | Pulp |
| Sedum spectabile | Showy Stonecrop | Plant |
| Primula officinalis | Cowslip | Roots |
| Medicago sativa | Alfalfa | Leaves, Petioles |
| Papaver somniferum | Opium Poppy | Capsules |
Detection in Microorganisms (Bacteria, Yeast, Protozoa)
The occurrence of octuloses extends into the microbial world. While specific research on this compound in microorganisms is less detailed than in plants, related eight-carbon sugars and their metabolic pathways have been studied in bacteria, yeast, and protozoa. nih.gov For instance, L-glycero-D-manno-heptose is a known major component of the lipopolysaccharides in Gram-negative bacteria. frontiersin.org In yeast, the synthesis of D-glycero-D-ido-octulose 1,8-bisphosphate has been suggested to be catalyzed by the glycolytic enzyme fructose (B13574) bisphosphate aldolase (B8822740). nih.govoup.com Furthermore, enzymes of the pentose (B10789219) phosphate (B84403) pathway, which may be linked to octulose biosynthesis, are considered essential for parasites like Trypanosoma brucei, Trypanosoma cruzi, and various Leishmania species. nih.gov
Identification in Animal Tissues (e.g., Human Red Blood Cells)
Evidence for the presence of octuloses in animal tissues, including humans, has been reported. nih.govoup.com Specifically, octulose phosphates have been identified in human red blood cells. nih.govcdnsciencepub.com This finding suggests that octuloses may play a role in carbohydrate metabolism in higher animals and humans. nih.gov
Biochemical Synthesis and Enzymatic Transformations of D Glycero D Manno Octulose
In Vitro Enzymatic Synthesis Mechanisms
The laboratory synthesis of d-glycero-d-manno-octulose has been successfully achieved through enzymatic reactions, providing insights into its potential biochemical pathways.
Aldolase-Catalyzed Condensation Reactions (e.g., using Dihydroxyacetone Phosphate (B84403) and Pentoses)
The in vitro synthesis of this compound can be achieved through an aldol (B89426) condensation reaction catalyzed by aldolase (B8822740). nih.gov Specifically, rabbit muscle aldolase has been utilized to synthesize this compound in a reaction involving D-ribose and D-fructose 1,6-bisphosphate. nih.gov Aldolases are enzymes that catalyze the reversible reaction of cleaving a ketose phosphate into dihydroxyacetone phosphate (DHAP) and an aldehyde. In the synthetic direction, they catalyze the condensation of DHAP with an aldehyde.
While the direct synthesis of this compound using DHAP and a specific pentose (B10789219) has not been explicitly detailed in the provided search results, the synthesis of other octulose isomers follows this general mechanism. For instance, D-glycero-D-altro-octulose, L-glycero-L-galacto-octulose, and D-glycero-L-gluco-octulose have been synthesized from DHAP and D-ribose, L-arabinose, and D-lyxose, respectively, using rabbit muscle aldolase. nih.gov This suggests a similar potential pathway for this compound.
Table 1: Examples of Aldolase-Catalyzed Synthesis of Octuloses
| Product | Substrates | Enzyme Source |
| This compound | D-ribose, D-fructose 1,6-bisphosphate | Rabbit muscle aldolase |
| D-glycero-D-altro-octulose | Dihydroxyacetone phosphate (DHAP), D-ribose | Rabbit muscle aldolase |
| L-glycero-L-galacto-octulose | Dihydroxyacetone phosphate (DHAP), L-arabinose | Rabbit muscle aldolase |
| D-glycero-L-gluco-octulose | Dihydroxyacetone phosphate (DHAP), D-lyxose | Rabbit muscle aldolase |
Transaldolase and Transketolase Involvement in Octulose Formation
While transaldolase and transketolase are known to be involved in the synthesis of various octulose isomers, their specific role in the formation of this compound is not well-documented in the available literature. nih.gov These enzymes are crucial in the pentose phosphate pathway and the Calvin cycle, where they catalyze the transfer of two- and three-carbon units between sugar phosphates.
For example, a putative transaldolase from Streptomyces lincolnensis has been shown to catalyze the formation of D-glycero-D-altro-octulose. nih.gov Similarly, recombinant transketolase 7 and 10 from the resurrection plant Craterostigma plantagineum can catalyze the formation of octulose phosphate, which was identified as D-glycero-D-ido-octulose 8-phosphate. nih.govnih.gov Further research is needed to elucidate the direct involvement of these enzymes in the synthesis of this compound.
Endogenous Biosynthetic Pathways
The natural occurrence of this compound in plants such as avocado and certain Sedum species suggests the existence of specific endogenous biosynthetic pathways. nih.gov
Role in the Pentose Phosphate Pathway (L-type Pathway)
An alternative to the conventional pentose phosphate pathway, termed the L-type pentose phosphate pathway, has been proposed, which involves octulose phosphates as intermediates. nih.gov This pathway has been described in rat liver and includes arabinose 5-phosphate, sedoheptulose (B1238255) 1,7-bisphosphate, and the mono- and bisphosphates of D-glycero-D-ido-octulose. nih.gov However, the direct involvement of this compound in this specific pathway has not been confirmed. The synthesis of D-glycero-D-manno-heptose 7-phosphate from D-sedoheptulose 7-phosphate is a known reaction in the biosynthesis of ADP-L-glycero-β-D-manno-heptose, a precursor for lipopolysaccharide in some bacteria. pathbank.orgresearchgate.net This suggests the possibility of analogous reactions leading to the formation of octulose phosphates.
Integration within Modified Calvin-Benson-Bassham Cycle
A modified Calvin-Benson-Bassham cycle has been proposed to account for the synthesis of certain octulose isomers in spinach. nih.gov This modified pathway suggests that D-glycero-D-ido-octulose 8-phosphate and D-glycero-D-altro-octulose 1,8-bisphosphate can be reactants. nih.gov The synthesis of D-glycero-D-ido-octulose 8-phosphate is proposed to occur via a transketolase-catalyzed exchange reaction, while D-glycero-D-altro-octulose 1,8-bisphosphate is thought to be synthesized by an aldolase. nih.gov At present, there is no direct evidence to suggest the integration of this compound within this modified cycle.
Specific Enzymes Catalyzing Octulose Phosphate Formation (e.g., Transketolase Isoforms 7 and 10)
Specific enzymatic activities are required for the phosphorylation of octulose to its phosphate esters, which are key intermediates in metabolic pathways. In the resurrection plant Craterostigma plantagineum, recombinant transketolase isoforms 7 and 10 have been shown to catalyze the formation of octulose phosphate. nih.govnih.gov However, the product of this reaction was identified as D-glycero-D-ido-octulose 8-phosphate, not the d-glycero-d-manno isomer. nih.gov The enzymes responsible for the specific phosphorylation of this compound to form its corresponding phosphate esters have yet to be identified.
Hypothetical Enzymatic Activities and Unidentified Metabolic Conversions (e.g., Octulose Kinase, Phosphatases)
While the precise metabolic pathways involving this compound remain largely uncharacterized, its structural relationship to other key monosaccharides and its dynamic accumulation in certain organisms provide a basis for postulating the involvement of specific, yet-to-be-identified enzymes. The metabolic fate of this eight-carbon sugar likely involves phosphorylation and dephosphorylation steps, common activation and regulation mechanisms in carbohydrate metabolism.
Octulose Kinase: A Plausible Requirement for Metabolism
For free monosaccharides to enter central metabolic pathways, they typically require activation via phosphorylation, a reaction catalyzed by kinase enzymes. nih.gov It is reasonable to hypothesize the existence of one or more "octulose kinases" that would catalyze the phosphorylation of this compound. nih.gov Although the enzymatic activity of a specific octulose kinase has not been reported, the physiological evidence for such an enzyme is compelling. nih.gov
A notable example is observed in the resurrection plant Craterostigma plantagineum, which accumulates large quantities of a related isomer, D-glycero-D-ido-octulose, in its hydrated state. nih.gov During dehydration, this octulose is converted to sucrose (B13894). nih.gov This significant metabolic shift would necessitate the phosphorylation of octulose as an essential initial step to prepare it for conversion into intermediates suitable for sucrose synthesis. nih.gov Therefore, the existence of a dedicated kinase is a logical, albeit unconfirmed, component of this metabolic loop. nih.gov
Phosphatases: The Counterpart to Kinases
Conversely, the accumulation of free octulose in plant tissues, such as in avocado and Sedum species, implies the action of phosphatases. nih.gov These enzymes would be responsible for dephosphorylating octulose phosphates—the likely products of biosynthesis—to generate the free sugar. nih.gov The presence of specific phosphatases for other sugar-phosphates like glucose-6-phosphate, galactose-1-phosphate, and sedoheptulose-7-phosphate makes it highly probable that one or more octulose phosphatases exist to regulate the levels of free octulose. nih.gov
In spinach chloroplasts, mono- and bisphosphates of octulose have been identified as intermediates in a modified photosynthetic carbon reduction cycle, further suggesting that phosphatases are required to mediate the conversion of these phosphorylated forms. core.ac.uk The proposed metabolic scheme in C. plantagineum also indicates that octulose-8-phosphate is dephosphorylated to produce free octulose, which can then be transported within the plant. nih.gov
Unidentified Metabolic Conversions
The complete catabolic pathway for octuloses is currently unknown. nih.gov Its known involvement in the pentose phosphate pathway (PPP) and photosynthesis suggests complex interconnections with central carbon metabolism that are not fully elucidated. nih.govnih.gov The conversion of octulose to sucrose during desiccation in C. plantagineum is a major, yet incompletely understood, metabolic conversion. nih.govnih.gov It remains unclear whether this is achieved through a reversal of the biosynthetic reaction catalyzed by transketolase or if an entirely different pathway is employed. nih.gov Further investigation into the enzymes that link octulose to the PPP and glycolytic pathways is needed to fully understand its metabolic significance. nih.gov
Table 1: Hypothetical Enzymes in this compound Metabolism
| Hypothetical Enzyme | Potential Substrate(s) | Potential Product(s) | Rationale for Hypothesis |
|---|---|---|---|
| Octulose Kinase | This compound + ATP | This compound phosphate + ADP | Phosphorylation is a requisite activation step for monosaccharides to enter central metabolic pathways and for interconversion with other sugars like sucrose. nih.gov |
| Octulose Phosphate Phosphatase | This compound 1-phosphate / 8-phosphate / 1,8-bisphosphate | This compound + Pi | Necessary for the production of free octulose, which accumulates in the tissues of certain plants. Specific phosphatases for other sugar phosphates are well-documented. nih.gov |
Metabolic Roles and Physiological Functions of D Glycero D Manno Octulose
Carbohydrate Storage and Transport Mechanisms
While some abundant, higher-carbon sugars can serve as significant carbohydrate reserves, akin to starch, the specific role of d-glycero-d-manno-octulose in long-term storage is not yet well defined. nih.gov It is generally found in small quantities; for example, researchers isolated only about one gram of this compound from 27 kilograms of avocado fruit. nih.govoup.com This suggests that in many species, it may not function as a primary storage carbohydrate.
Regarding transport, some octulose isomers are known to be mobile within plants. For instance, in the resurrection plant Craterostigma plantagineum, a different isomer, D-glycero-D-ido-octulose, constitutes 75–80% of the sugars in the phloem exudate, indicating it is a major transport sugar in that species. nih.gov There is evidence to suggest that this compound is also transported via the phloem, moving carbon between different plant tissues. np-mrd.org However, its transport efficiency and significance compared to sucrose (B13894), the most common transport sugar, requires further investigation across the various species in which it is found.
Functional Contributions to Desiccation Tolerance in Resurrection Plants
A significant body of research has linked the accumulation of octuloses to desiccation tolerance, a remarkable ability of "resurrection plants" to survive extreme drying. nih.gov Specifically, high levels of D-glycero-D-ido-octulose have been correlated with desiccation tolerance in species of the genus Lindernia and are prominently found in Craterostigma plantagineum. nih.govnih.gov
In contrast, a direct functional link between this compound and desiccation tolerance has not been established. While it has been identified in a variety of plants, its presence in known resurrection species and its role during dehydration-rehydration cycles are not well-documented. nih.govoup.com The primary research focus in this area remains on the D-glycero-D-ido-octulose isomer, which accumulates to very high concentrations in these specialized plants. nih.gov
Potential Roles in Cellular Stress Response and Reactive Oxygen Species Scavenging
Plants under stress often produce reactive oxygen species (ROS), which can damage cellular components. Some sugars and sugar alcohols are known to counteract this by scavenging ROS. publish.csiro.au Research has shown that D-glycero-D-ido-octulose has a superior ability to scavenge hydroxyl radicals compared to other common sugars, and its levels decrease in the presence of ROS, suggesting its active role in defense. nih.govpublish.csiro.au
The potential for this compound to act as an ROS scavenger is an area of interest, though direct evidence is limited. In general, it is hypothesized that octuloses present in large amounts might confer benefits such as ROS scavenging. nih.gov Furthermore, a derivative of a different octulose has demonstrated significant ROS reduction and neuroprotective effects in cell cultures. nih.gov However, specific studies quantifying the antioxidant or ROS-scavenging capacity of this compound itself are needed to confirm its role in cellular stress responses.
Intermediary Metabolite in Specialized Biosynthetic Pathways (e.g., Lincomycin A)
Higher-carbon sugars often serve as intermediates in the biosynthesis of complex natural products. An octose phosphate (B84403) is a known precursor in the pathway for Lincomycin A, a potent antimicrobial agent produced by the bacterium Streptomyces lincolnensis. nih.gov The initial steps involve the formation of an eight-carbon sugar phosphate backbone.
Detailed enzymatic studies have clarified the precise nature of this intermediate. The enzyme LmbR, a putative transaldolase, catalyzes the reaction between a C5 acceptor (D-ribose 5-phosphate) and a C3 donor (such as D-fructose 6-phosphate) to assemble the C8 scaffold. nih.govresearchgate.net However, subsequent analysis revealed that the product of this reaction is D-glycero-D-altro-octulose 8-phosphate, which is then isomerized by the enzyme LmbN to D-erythro-D-gluco-octose 8-phosphate. nih.gov Therefore, this compound is not the direct octulose intermediate in this specific, well-characterized biosynthetic pathway.
Broader Significance in Plant Carbon Metabolism and Physiology
The discovery of this compound in the opium poppy (Papaver somniferum) capsule, avocado (Persea americana), and various Sedum species demonstrates its widespread, if minor, occurrence. oup.comscispace.com Its consistent, albeit low-level, presence suggests it is a stable metabolite within the complex network of plant carbohydrates, though its specific contributions to growth, development, or defense are still being explored. nih.govscispace.com
Research Findings on this compound
The following table summarizes plant species in which this compound has been identified.
| Plant Species | Common Name | Plant Part / Source | Reference(s) |
| Persea americana | Avocado | Fruit | nih.gov, oup.com |
| Sedum spectabile | Showy Stonecrop | Whole Plants | oup.com |
| Fabiana imbricata | Pichi | Dried Herbage | nih.gov |
| Papaver somniferum | Opium Poppy | Capsule | scispace.com |
| Primula officinalis | Cowslip | Dried Roots | oup.com |
| Phalaris tuberosa | Harding Grass | Dry Leaves | oup.com |
Advanced Methodologies for the Analysis and Study of D Glycero D Manno Octulose
Chromatographic and Spectrometric Techniques
Gas Chromatography-Mass Spectrometry (GC/MS) for Quantitative and Qualitative Sugar Analysis
Gas Chromatography-Mass Spectrometry (GC/MS) is a cornerstone technique for the analysis of d-glycero-d-manno-octulose and other sugars. oup.com This method is particularly effective for separating and identifying components within a complex mixture. For GC/MS analysis, carbohydrate samples, including those containing this compound, are first derivatized to increase their volatility. A common derivatization method involves the creation of trimethylsilyl (B98337) (TMS) derivatives. researchgate.net
In a typical workflow, the sugar extract is dried, and then reagents like pyridine (B92270) and N,O-Bis(trimethylsilyl)-trifluoroacetamide (BSTFA) are added to form the TMS derivatives. oup.com These derivatized sugars are then introduced into the GC system, where they are separated based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, which provides detailed mass spectra. These spectra, which show the fragmentation pattern of the molecule, serve as a "fingerprint" for identification. oup.comresearchgate.net By comparing the mass spectrum of a sample component to that of a known standard, such as purified this compound, its presence can be confirmed. oup.com
Quantitative analysis is also achievable with GC/MS. By adding a known amount of an internal standard, such as xylitol, to the sample, the concentration of this compound can be accurately determined by comparing the peak areas. oup.comresearchgate.net This quantitative approach has been instrumental in determining the abundance of this compound in various natural sources, such as avocado, where approximately 1 gram was isolated from 27 kg of fruit. nih.gov
Table 1: GC/MS Analysis Parameters for this compound
| Parameter | Description |
| Derivatization Agent | N,O-Bis(trimethylsilyl)-trifluoroacetamide (BSTFA) in pyridine |
| Internal Standard | Xylitol oup.comresearchgate.net |
| Detection Method | Mass Spectrometry (MS) oup.com |
| Identification | Comparison of mass spectra with known standards oup.com |
Gas-Liquid Chromatography (GLC) Applications in Sugar Phosphate (B84403) Detection
Gas-Liquid Chromatography (GLC) is another powerful chromatographic technique used in the study of sugars and their phosphorylated forms. In the context of this compound research, GLC has been pivotal in identifying and measuring related sugar phosphates, which are key intermediates in metabolic pathways. capes.gov.br For instance, in studies of the pentose (B10789219) phosphate pathway, GLC was used to identify D-glycero-D-ido-octulose phosphate. capes.gov.brresearchgate.net
Similar to GC/MS, GLC analysis of sugar phosphates often requires derivatization to make the compounds volatile enough for the gas phase. Aldononitrile or O-methyloxime acetate (B1210297) derivatives are commonly prepared for this purpose. nih.gov The derivatized samples are then separated on a capillary column and detected, often by flame ionization detection (FID) or by mass spectrometry. oup.comnih.gov The retention time of a compound in the GLC system is a characteristic feature that aids in its identification. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Metabolic Tracing
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules like this compound. oup.com NMR provides information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C), allowing for the determination of the molecule's connectivity and stereochemistry. mdpi.comdiva-portal.org
Various NMR techniques are employed for this purpose:
¹H NMR: Provides information about the number and types of hydrogen atoms.
¹³C NMR: Reveals the carbon skeleton of the molecule.
2D NMR techniques (COSY, HMQC, HMBC, NOESY): These experiments establish correlations between different nuclei, helping to piece together the complete structure. For example, COSY (Correlation Spectroscopy) identifies coupled protons, while HMBC (Heteronuclear Multiple Bond Correlation) shows long-range couplings between carbon and hydrogen atoms. scispace.com NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly useful for determining the spatial proximity of atoms, which is crucial for assigning stereochemistry. mdpi.com
NMR is not only used for structural analysis but also for metabolic tracing. By using isotopically labeled precursors (e.g., with ¹³C), researchers can follow the metabolic fate of these labels through various pathways, identifying the intermediates and products, including those related to this compound.
Table 2: NMR Techniques for this compound Structural Analysis
| NMR Experiment | Information Provided |
| ¹H NMR | Number and environment of protons |
| ¹³C NMR | Carbon framework oup.com |
| COSY | ¹H-¹H spin-spin coupling networks scispace.com |
| HMQC/HSQC | Direct ¹H-¹³C correlations mdpi.com |
| HMBC | Long-range ¹H-¹³C correlations mdpi.comscispace.com |
| NOESY | Spatial proximity of protons, aiding stereochemical assignment mdpi.com |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. researchgate.net This technique is crucial for confirming the molecular formula of this compound (C₈H₁₆O₈). contaminantdb.ca HRMS can be coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS) for the analysis of complex mixtures. Electrospray ionization (ESI) is a common ionization source used in HRMS for the analysis of polar molecules like sugars. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. libretexts.org For this compound, the IR spectrum would show characteristic absorption bands for the hydroxyl (O-H) groups, which would appear as a broad band in the region of 3500-3200 cm⁻¹. libretexts.org The C-O stretching vibrations would be observed in the 1260-1050 cm⁻¹ region. libretexts.org While IR spectroscopy does not provide the detailed structural information that NMR does, it is a quick and simple method to confirm the presence of key functional groups.
Isotopic Labeling Strategies for Metabolic Pathway Elucidation (e.g., ¹⁴C-Labeling)
Isotopic labeling is a powerful technique used to trace the path of atoms through metabolic pathways. nih.gov By introducing a compound containing a heavy isotope, such as carbon-14 (B1195169) (¹⁴C), into a biological system, researchers can follow the incorporation of the label into various metabolites. researchgate.netnih.gov
In the study of this compound, ¹⁴C-labeling has been used to investigate its biosynthesis. For example, by feeding plants with ¹⁴CO₂, researchers can track the appearance of the ¹⁴C label in different sugars, including octulose phosphates, providing evidence for their formation through specific metabolic routes like the pentose phosphate pathway. researchgate.netnih.gov The analysis of the distribution of the ¹⁴C label within the molecule can provide further insights into the specific enzymatic reactions involved. nih.gov For instance, studies using [1-¹⁴C]ribose 5-phosphate in liver preparations have shown the formation of heavily labeled octulose 1,8-bisphosphates, confirming their role as intermediates in the L-type pentose phosphate pathway. nih.gov
Enzymatic Assays for Characterizing Octulose-Related Enzyme Activities (e.g., Phosphotransferase Activity)
The characterization of enzymes involved in the metabolism of this compound, particularly those with phosphotransferase (kinase) activity, is crucial for understanding its biological roles. Although the specific enzymatic activity of an octulose kinase has not yet been definitively reported, it is hypothesized to be an essential step in its metabolism, particularly in organisms where it is abundant. nih.gov The analytical methods for detecting and quantifying kinase activity are well-established and can be adapted to study putative octulose kinases. These assays primarily measure the transfer of a phosphate group from a donor, typically adenosine (B11128) triphosphate (ATP), to the substrate.
A variety of methods are available for monitoring protein kinase activity. mdpi.com Traditional radiometric assays utilize radio-labeled ATP (e.g., with ³²P) and measure the incorporation of the radioactive phosphate into the substrate. interchim.comsigmaaldrich.com This highly sensitive method involves separating the phosphorylated product from the unreacted ATP, often using phosphocellulose membranes, followed by quantification via scintillation counting or autoradiography. interchim.comsigmaaldrich.com
To avoid the safety concerns and disposal issues associated with radioactivity, non-radiometric assays have been developed. These include:
Fluorescence-Based Assays: These methods use fluorescent probes to detect either the consumption of ATP or the generation of the reaction product, adenosine diphosphate (B83284) (ADP). interchim.com Some platforms can be used for homogeneous kinetic assays, which are useful for characterizing inhibitors. bmglabtech.com
Luminescence-Based Assays: These highly sensitive assays often rely on a luciferase-luciferin reaction to quantify the amount of ATP remaining after the kinase reaction or to measure the amount of ADP produced. interchim.combmglabtech.com The ADP-Glo™ assay, for example, first stops the kinase reaction and depletes remaining ATP, then converts the generated ADP back to ATP, which is detected by a luciferase reaction, resulting in a light signal proportional to kinase activity. bmglabtech.com
Enzyme-Linked Immunosorbent Assay (ELISA): This method uses a phospho-specific antibody to detect the phosphorylated substrate, offering high specificity and cost-effectiveness. interchim.combmglabtech.com
The activity of other enzymes in the proposed biosynthetic pathways, such as isomerases and phosphatases, can also be measured. For instance, the activity of the isomerase GmhA, which converts D-sedoheptulose 7-phosphate to D-glycero-D-manno-heptose 7-phosphate, and the phosphatase GmhC, which removes a phosphate group, were confirmed by analyzing the reaction products using high-performance liquid chromatography (HPLC). nih.gov
Table 1: Comparison of Kinase Assay Methodologies
| Assay Type | Principle | Detection Mode | Advantages | Disadvantages |
|---|---|---|---|---|
| Radiometric Assay | Measures incorporation of radioactive phosphate (e.g., ³²P) from ATP into a substrate. sigmaaldrich.com | Scintillation Counting, Autoradiography | High sensitivity. mdpi.com | Requires handling of radioactive materials, time-consuming separation steps. mdpi.comsigmaaldrich.com |
| Fluorescence-Based | Detects changes in fluorescence upon ATP consumption or ADP production. interchim.com | Fluorescence, TR-FRET | Real-time monitoring, suitable for high-throughput screening. interchim.com | Potential for interference from fluorescent compounds. |
| Luminescence-Based | Measures light produced from a luciferase reaction coupled to ATP or ADP levels. bmglabtech.com | Luminescence | High sensitivity, high-throughput capability. interchim.com | Enzyme stability can be a factor. |
| ELISA | Uses a phospho-specific antibody to detect and quantify the phosphorylated substrate. bmglabtech.com | Absorbance, Fluorescence | High specificity, cost-effective. interchim.com | Typically an endpoint assay, requires specific antibodies. |
| HPLC Analysis | Separates and quantifies substrates and products based on their physicochemical properties. nih.gov | UV, Mass Spectrometry | Allows direct identification and quantification of all reaction components. nih.gov | Requires specialized equipment, can be lower throughput. |
Genetic and Recombinant Approaches for Investigating Enzyme Functionality and Isoforms
Genetic and recombinant DNA technologies are powerful tools for identifying and characterizing the enzymes involved in the biosynthesis and metabolism of this compound and its isomers. le.ac.uk These techniques allow for the isolation of specific genes, their expression in host organisms, and the subsequent purification and functional analysis of the encoded enzymes. nih.govle.ac.uk
A key application of this approach is the functional validation of entire biosynthetic pathways. For example, the four genes (gmhA, gmhB, gmhC, and gmhD) required for the synthesis of GDP-D-glycero-D-manno-heptose in Aneurinibacillus thermoaerophilus were cloned and overexpressed in Escherichia coli. nih.gov The corresponding enzymes—an isomerase (GmhA), a phosphokinase (GmhB), a phosphatase (GmhC), and a pyrophosphorylase (GmhD)—were then purified to homogeneity. nih.gov This allowed researchers to reconstitute the entire pathway in vitro and confirm the function of each enzyme by analyzing the intermediates and the final product using HPLC and nuclear magnetic resonance (NMR) spectroscopy. nih.gov
This strategy is also essential for studying enzyme isoforms, which may have different substrate specificities or regulatory properties. In the resurrection plant Craterostigma plantagineum, which accumulates large amounts of D-glycero-D-ido-octulose, phylogenetic analysis identified multiple transketolase genes. oup.comresearchgate.net Three of these isoforms (TKT3, TKT7, and TKT10) were expressed as recombinant proteins. oup.comresearchgate.net Subsequent in vitro assays demonstrated that only the TKT7 and TKT10 isoforms could catalyze the formation of octulose-8-phosphate, while TKT3 could not, highlighting a functional divergence among these closely related enzymes. oup.comresearchgate.net This approach directly links specific genes to the synthesis of octulose, providing insights that would be difficult to obtain from studies on crude plant extracts alone. nih.gov
Table 2: Examples of Recombinant Enzymes in Octulose-Related Pathways
| Enzyme | Gene | Source Organism | Function | Research Findings |
|---|---|---|---|---|
| Isomerase (GmhA) | gmhA | Aneurinibacillus thermoaerophilus | Converts D-sedoheptulose 7-phosphate to D-glycero-D-manno-heptose 7-phosphate. nih.gov | Function confirmed using purified recombinant protein. nih.gov |
| Phosphokinase (GmhB) | gmhB | Aneurinibacillus thermoaerophilus | Phosphorylates D-glycero-D-manno-heptose 7-phosphate to form the 1,7-bisphosphate derivative. nih.gov | Activity demonstrated as part of a reconstituted biosynthetic pathway. nih.gov |
| Transketolase 7 | tkt7 | Craterostigma plantagineum | Catalyzes the formation of octulose-8-phosphate. oup.comresearchgate.net | Recombinant TKT7, but not TKT3, was shown to produce octulose-8-phosphate in vitro. oup.comresearchgate.net |
| Transketolase 10 | tkt10 | Craterostigma plantagineum | Catalyzes the formation of octulose-8-phosphate. oup.comresearchgate.net | Like TKT7, this isoform is capable of synthesizing the octulose precursor. oup.comresearchgate.net |
| ADP-L-glycero-D-manno-heptose-6-epimerase | hldD | Escherichia coli | Interconverts ADP-D-glycero-β-D-manno-heptose and ADP-L-glycero-β-D-manno-heptose. uniprot.org | The enzyme was characterized with an optimal temperature of 42°C and optimal pH range of 5.5-9.5. uniprot.org |
In Vitro Biosynthesis Systems for Investigating Reaction Mechanisms and Stereoselectivity
In vitro biosynthesis systems, which reconstruct metabolic pathways outside of a living cell, are invaluable for dissecting the reaction mechanisms and stereoselectivity of enzymes involved in producing this compound and its isomers. nih.gov These systems typically combine purified enzymes with specific substrates to observe a single reaction or a short cascade of reactions under controlled conditions.
The synthesis of various octulose isomers has been demonstrated in vitro using different enzymes and substrates. For example, this compound has been synthesized in a reaction catalyzed by rabbit muscle aldolase (B8822740) using D-ribose and D-fructose 1,6-bisphosphate as substrates. nih.gov Similarly, fructose (B13574) bisphosphate aldolase has been shown to catalyze the aldol (B89426) addition of dihydroxyacetone phosphate (DHAP) and ribose 5-phosphate, which is a key step in a proposed alternative Calvin cycle that produces octulose bisphosphates. nih.govoup.comresearchgate.net
These systems are particularly useful for investigating stereoselectivity. The configuration of the final octulose product is determined by the specific stereochemistry of the substrates and the inherent stereoselectivity of the enzyme. The synthesis of this compound and D-glycero-L-galacto-octulose in avocado and Sedum species is believed to occur through similar mechanisms but with substrates of different stereo configurations. nih.gov A stereoselective synthesis of D-glycero-D-manno-2-octulose has been achieved using an organocatalytic aldol reaction with D-ribose. epa.gov Furthermore, multi-enzyme in vitro systems have been developed. A one-pot reaction using three enzymes (a D-fructose-6-phosphate aldolase variant, ribulose-5-phosphate epimerase, and ribose-5-phosphate (B1218738) isomerase) was designed to produce D-glycero-D-altro-2-octulose 8-phosphate through a domino reaction involving two aldol additions and two isomerizations. researchgate.net Such studies confirm the catalytic capabilities of these enzymes and elucidate the precise molecular transformations that lead to the formation of specific sugar isomers.
Table 3: In Vitro Enzymatic Synthesis of Octuloses
| Product | Enzyme(s) | Substrates | Reaction Type |
|---|---|---|---|
| This compound | Rabbit muscle aldolase | D-ribose, D-fructose 1,6-bisphosphate nih.gov | Aldol condensation nih.gov |
| D-glycero-D-altro-octulose | Rabbit muscle aldolase | Dihydroxyacetone phosphate (DHAP), D-ribose nih.gov | Aldol condensation nih.gov |
| L-glycero-L-galacto-octulose | Rabbit muscle aldolase | Dihydroxyacetone phosphate (DHAP), L-arabinose nih.gov | Aldol condensation nih.gov |
| D-glycero-D-ido-octulose 1,8-bisphosphate | Fructose bisphosphate aldolase | Dihydroxyacetone phosphate (DHAP), Ribose 5-phosphate nih.govoup.com | Aldol addition nih.govoup.com |
| Octulose-8-phosphate | Recombinant Transketolase 7 and 10 | Glucose-6-phosphate, Fructose-6-phosphate oup.comresearchgate.net | Exchange reaction oup.comresearchgate.net |
| D-glycero-D-altro-2-octulose 8-phosphate | FSA (A129S variant), RPE, RPI | Glycolaldehyde, D-Ribulose-5-phosphate researchgate.net | Multi-enzyme domino reaction researchgate.net |
Emerging Research Frontiers and Academic Applications of D Glycero D Manno Octulose
Elucidating Novel Metabolic Pathways and Regulatory Networks Involving Octuloses
The metabolic role of d-glycero-d-manno-octulose and other octuloses is not fully understood, but research suggests their involvement in extensions of the pentose (B10789219) phosphate (B84403) pathway (PPP). nih.govbiorxiv.org In some organisms, the synthesis of octuloses is catalyzed by enzymes such as aldolase (B8822740), transaldolase, or transketolase. nih.gov For example, this compound can be synthesized in vitro using D-ribose, D-fructose 1,6-bisphosphate, and rabbit muscle aldolase. nih.gov
Studies have proposed alternative metabolic routes, such as the L-type pentose phosphate pathway, which includes octulose phosphates as intermediates. nih.govbiorxiv.org In the resurrection plant Craterostigma plantagineum, specific transketolase enzymes (tkt7 and tkt10) are responsible for synthesizing octulose-8-phosphate from glucose-6-phosphate and fructose-6-phosphate. oup.comresearchgate.net This octulose-8-phosphate is then dephosphorylated to produce free octulose. researchgate.net The metabolism of octuloses is likely interconnected with that of other higher-carbon sugars like heptoses and nonuloses, which are often found alongside octuloses in plants. nih.gov
The regulation of these pathways is complex and involves gene regulatory networks (GRNs) that control the expression of key enzymes. nih.govplos.org Understanding these networks is crucial for elucidating how the production and utilization of octuloses are controlled within the cell. nih.gov Future research using genetic approaches, such as creating mutants for aldolase or transketolase in octulose-containing plants, could provide deeper insights into these metabolic pathways. nih.gov
Table 1: Key Enzymes and Substrates in Octulose Metabolism
| Enzyme | Substrate(s) | Product | Organism/System |
| Aldolase | D-ribose, D-fructose 1,6-bisphosphate | This compound | in vitro (rabbit muscle) nih.gov |
| Transketolase 7 & 10 | Glucose-6-phosphate, Fructose-6-phosphate | D-glycero-D-ido-octulose 8-phosphate | Craterostigma plantagineum oup.comresearchgate.net |
| Transaldolase | Ribose 5-phosphate, Fructose (B13574) 6-phosphate | Octulose 8-phosphate | Trypanosoma brucei nih.gov |
| Fructose bisphosphate aldolase | Dihydroxyacetone phosphate (DHAP), Ribose 5-phosphate | D-glycero-D-ido-octulose 1,8-bisphosphate | Yeast nih.gov |
Investigating Physiological Adaptations in Extreme Environments and Stress Physiology
Extremophiles, organisms that thrive in harsh conditions, have developed unique physiological and molecular adaptations to survive. astrobiology.comnih.gov These adaptations often involve the production of specific metabolites that protect cellular components. astrobiology.com While research on this compound in extremophiles is not extensive, the related compound d-glycero-d-ido-octulose has been studied in the context of desiccation tolerance in resurrection plants like Craterostigma plantagineum. nih.govoup.com
In C. plantagineum, high levels of d-glycero-d-ido-octulose accumulate in hydrated leaves and are converted to sucrose (B13894) during dehydration. nih.govoup.com This suggests a role for octulose in managing osmotic stress and protecting the plant during extreme water loss. oup.com Research indicates that d-glycero-d-ido-octulose has a superior ability to scavenge hydroxyl radicals compared to other common sugars like sucrose, which would be a significant advantage under the oxidative stress that accompanies dehydration. nih.govnih.gov The accumulation of this octulose is correlated with desiccation tolerance and is dependent on the developmental stage of the plant. nih.govnih.gov It has also been proposed that abundant octulose may serve as a carbohydrate storage form, similar to starch. nih.gov
The study of these compounds in extremophiles and stress-tolerant organisms provides insights into the molecular mechanisms of survival and highlights the potential for novel biotechnological applications. astrobiology.commdpi.com
Exploring Biochemical Interactions in Host-Microbe Systems
The gut microbiota plays a critical role in host health, and the complex interactions between these commensal microbes and the host are mediated by a vast array of molecules, including carbohydrates. core.ac.uk While direct research on this compound in host-microbe systems is limited, related higher-carbon sugars are known to be important components of bacterial structures. For instance, L-glycero-D-manno-heptose is a key constituent of the lipopolysaccharide (LPS) inner core in many Gram-negative bacteria. frontiersin.orgresearchgate.net This structure is a major factor in the interaction between bacteria and the host's immune system. frontiersin.org
The metabolism of sugars by the gut microbiota can influence host physiology. core.ac.uk Avocados, which contain this compound, have been shown to improve the intestinal microflora by acting as a prebiotic. mdpi.comfoodb.ca This suggests that complex sugars like octuloses could be utilized by gut microbes, potentially influencing the composition and metabolic activity of the microbiome. Further investigation is needed to determine the specific role of this compound in these interactions and its potential impact on the gut-brain axis. core.ac.uk
Advancements in Chemoenzymatic Synthesis for Research Probes and Analog Development
Chemoenzymatic synthesis, which combines chemical and enzymatic methods, is a powerful approach for producing complex carbohydrates with high selectivity and efficiency. mdpi.comrsc.org This technique is particularly valuable for synthesizing rare sugars like this compound and its analogs, which are needed for research purposes. frontiersin.org The limited availability of many higher-carbon sugars from natural sources has historically restricted research in this area. frontiersin.org
Several chemoenzymatic strategies have been developed for the synthesis of related heptoses and their derivatives. nih.govmdpi.com For example, an efficient one-pot, three-enzyme strategy has been reported for the synthesis of ADP-d-glycero-β-d-manno-heptose. nih.gov Similar multi-enzyme systems could be adapted for the production of this compound. The synthesis of analogs and research probes, such as biotinylated heptose bisphosphate, allows for the study of the biological roles of these sugars in processes like immunity and inflammation. mdpi.com
Recent progress in the synthesis of the epimeric precursor, D-glycero-D-manno-heptose, paves the way for more accessible routes to related compounds. frontiersin.org These advancements are critical for developing research tools to explore the metabolic pathways and physiological functions of this compound. frontiersin.orgrsc.org
Table 2: Synthetic Approaches for Higher-Carbon Sugars
| Target Compound/Class | Synthetic Method | Key Features | Reference |
| L-glycero-D-manno-heptose peracetate | Indium-mediated acyloxyallylation | Scalable, produces a stable crystalline derivative | frontiersin.org |
| ADP-d-glycero-β-d-manno-heptose | One-pot three-enzyme chemoenzymatic synthesis | Efficient, uses biosynthetic enzymes | nih.gov |
| D-glycero-D-manno-heptose-1β,7-bisphosphate | Stereoselective synthesis from D-mannose | Substrate-controlled stereochemistry | rsc.org |
| D-glycero-D-gluco-heptoside 7-phosphate | Multi-step chemical synthesis from D-glucose | Gram-scale preparation for biological testing | mdpi.com |
Contribution to Plant Biotechnology and Metabolic Engineering Research for Enhanced Resilience
Metabolic engineering in plants offers the potential to improve desirable traits, such as resilience to environmental stress, by modifying metabolic pathways. nih.govchemrxiv.org The accumulation of specific sugars, like the octulose d-glycero-d-ido-octulose in resurrection plants, is a key mechanism for surviving extreme dehydration. nih.govoup.com This provides a compelling target for metabolic engineering to enhance stress tolerance in crop plants.
By understanding the genetic and enzymatic basis of octulose synthesis, it may be possible to introduce or enhance this pathway in agriculturally important species. nih.gov For example, the identification of specific transketolase genes in C. plantagineum that are responsible for octulose production is a critical first step. oup.comresearchgate.net Transferring these genes into other plants could potentially confer enhanced resilience to drought. researchgate.net
However, engineering complex metabolic pathways presents significant challenges, including ensuring the proper function of heterologous enzymes and avoiding negative impacts on the host plant's growth and development. nih.gov Integrating 'omics' technologies with computational modeling can help optimize metabolic engineering strategies for specific goals. chemrxiv.orgfrontiersin.org Research into the role of octuloses in stress tolerance contributes valuable knowledge to the broader field of plant biotechnology, aiming to develop crops that are more resilient to the challenges of a changing climate. chemrxiv.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
